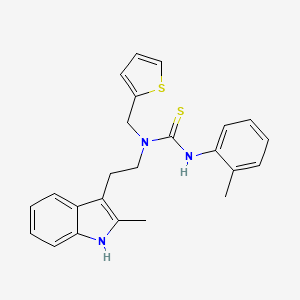

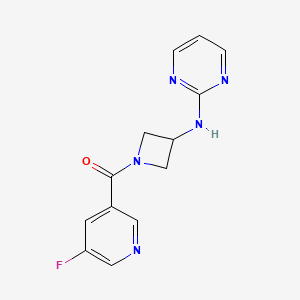

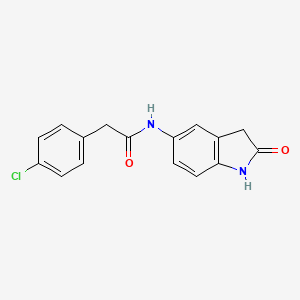

(5-氟吡啶-3-基)(3-(嘧啶-2-氨基)氮杂环丁-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluoro-substituted pyridine derivatives has been a subject of interest due to their potential applications in medical imaging and pharmacology. In the first study, the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine is reported, which is a potent ligand for nicotinic acetylcholine receptors (nAChRs). The compound was radiolabeled with fluorine-18 ([18F]FK-K222) using a nucleophilic aromatic substitution reaction. The synthesis involved heating in DMSO at 150°C or microwave activation, yielding the fluoro compound with high specific radioactivity suitable for positron emission tomography (PET) experiments .

In the second study, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride is described. The process began with the coupling of [14C] formamidine acetate with dimethylmethoxymalonate, followed by a series of reactions including the use of phosphorous oxychloride and catalytic reduction to produce the title compound as a dihydrochloride .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of a fluoropyridine moiety, which is crucial for their binding affinity to biological targets. In the first compound, the 2-fluoro-3-pyridyl ether structure is a key feature that contributes to its subnanomolar affinity for the α4β2 subtype of nAChRs. The azetidinyl group and the methoxy group are also significant for the ligand's pharmacological profile .

The second compound features a 5-fluoro-3-indolyl moiety coupled with a pyrimidinyl-piperazinylpropyl side chain. The presence of the fluorine atom and the methoxy group on the pyrimidine ring, along with the piperazine and indole groups, are likely to influence the compound's chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including nucleophilic aromatic substitution, coupling reactions, and catalytic reduction. The use of labeled isotopes, such as fluorine-18 and carbon-14, indicates that these compounds are designed for tracing and imaging purposes in biological systems. The reactions are carefully designed to introduce the radioactive isotopes at specific positions in the molecules without altering their biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of these compounds are not detailed in the provided data, we can infer that the introduction of fluorine atoms likely increases the lipophilicity of the molecules, which can enhance their ability to cross biological membranes. The radiolabeling with fluorine-18 and carbon-14 suggests that these compounds are intended for use in imaging studies, where their physical properties must be compatible with the requirements of the imaging techniques, such as PET .

The stability of these compounds under physiological conditions, their solubility in biological fluids, and their affinity for the intended biological targets are critical properties that would have been assessed during the development of these ligands. The high specific radioactivity reported for the first compound indicates that it can be used at very low concentrations, minimizing potential toxicity while still providing a clear signal for imaging .

科学研究应用

抗菌和抗结核活性

研究表明,与该化合物相关的类似物表现出显着的抗菌和抗结核活性。Chandrashekaraiah 等人 (2014 年) 的一项研究合成了一系列嘧啶-氮杂环丁酮类似物,对细菌、真菌菌株和结核分枝杆菌表现出有希望的结果,表明有可能开发出新的抗菌和抗结核药物 (Chandrashekaraiah、Lingappa、Gowda 和 Bhadregowda,2014 年)。

抗癌活性

另一项研究重点关注该化合物在癌症治疗中的应用。虽然与提供的具体化学名称没有直接联系,但已经研究了相关化合物在预防和治疗骨质疏松症中的作用,它们作为 αvβ3 受体的有效拮抗剂,对癌症转移和肿瘤诱导的骨病具有影响 (Coleman 等人,2004 年)。

合成和评估衍生物的抗菌活性

Vlasov 等人 (2018 年) 开发了 3-(4-芳基噻吩并[2,3-d]嘧啶-2-基)-2H-色满-2-酮,与链霉素相比,对金黄色葡萄球菌表现出更高的抗菌活性,突出了该化合物在创造有效抗菌剂方面的潜力 (Vlasov、Kovalenko、Shynkarenko、Krolenko 和 Vlasov,2018 年)。

在神经退行性和神经精神疾病中的潜力

设计并合成了一组不同的 3-氨基吡唑并[3,4-d]嘧啶酮来抑制磷酸二酯酶 1 (PDE1),确定了治疗与精神分裂症和阿尔茨海默病相关的认知缺陷的临床候选药物。这项研究表明,相关化合物在解决神经退行性和神经精神疾病方面具有潜在应用 (Li 等人,2016 年)。

作用机制

Target of Action

The compound contains a pyridin-3-yl and a pyrimidin-2-yl group, which are common in many bioactive molecules. These groups can interact with a variety of biological targets, including enzymes, receptors, and ion channels . The exact target would depend on the specific arrangement of these groups and other factors.

Mode of Action

The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Based on the presence of the pyridin-3-yl and pyrimidin-2-yl groups, it could potentially be involved in pathways related to nucleotide synthesis or metabolism .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are determined by various factors, including the compound’s chemical structure, its solubility, and its stability .

Result of Action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in a disease pathway, the result might be a reduction in disease symptoms .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, if the compound is unstable in acidic environments, it might be less effective when taken orally due to the acidic environment in the stomach .

属性

IUPAC Name |

(5-fluoropyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5O/c14-10-4-9(5-15-6-10)12(20)19-7-11(8-19)18-13-16-2-1-3-17-13/h1-6,11H,7-8H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCAMEJVOQQJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN=C2)F)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

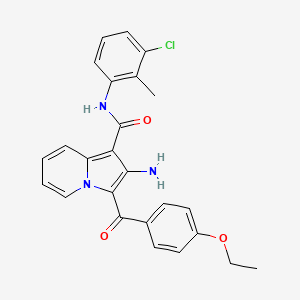

![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)

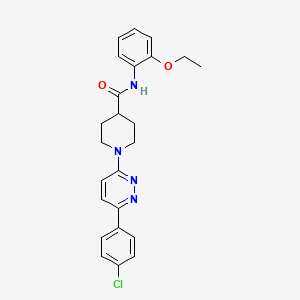

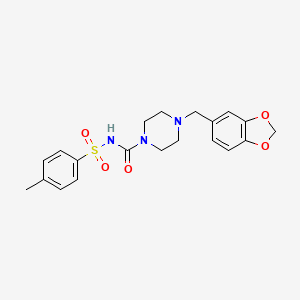

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2507746.png)

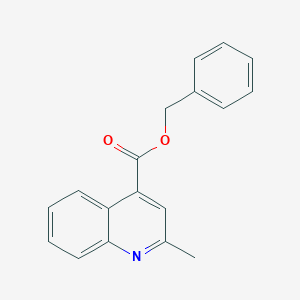

![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)

![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)

![4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B2507755.png)